molecular formula C9H9F2NO2 B556685 3,4-Difluoro-l-phenylalanine CAS No. 31105-90-5

3,4-Difluoro-l-phenylalanine

Cat. No.: B556685
CAS No.: 31105-90-5
M. Wt: 201.17 g/mol
InChI Key: PRAWYXDDKCVZTL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-l-phenylalanine: is a fluorinated derivative of the amino acid phenylalanine. It is characterized by the substitution of hydrogen atoms at the 3 and 4 positions of the phenyl ring with fluorine atoms. This modification imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-l-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine molecule. One common method is the direct fluorination of phenylalanine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection steps to ensure the selective introduction of fluorine atoms. Enzymatic methods using fluorinase enzymes have also been explored for the synthesis of fluorinated compounds, offering a more environmentally friendly and efficient approach .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-l-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

3,4-Difluoro-l-phenylalanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is incorporated into proteins to study protein structure and function.

    Medicine: It serves as a precursor for the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging.

    Industry: It is utilized in the development of new materials with enhanced properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-l-phenylalanine
  • 4-Fluoro-l-phenylalanine
  • 3,5-Difluoro-l-phenylalanine

Uniqueness

3,4-Difluoro-l-phenylalanine is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical properties compared to other fluorinated phenylalanine derivatives. This unique positioning can influence the compound’s reactivity, stability, and interactions with biological molecules, making it particularly valuable in certain applications .

Properties

IUPAC Name

(2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAWYXDDKCVZTL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351993
Record name 3,4-difluoro-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31105-90-5
Record name 3,4-difluoro-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Difluoro-l-phenylalanine
Reactant of Route 2
3,4-Difluoro-l-phenylalanine
Reactant of Route 3
3,4-Difluoro-l-phenylalanine
Reactant of Route 4
Reactant of Route 4
3,4-Difluoro-l-phenylalanine
Reactant of Route 5
3,4-Difluoro-l-phenylalanine
Reactant of Route 6
Reactant of Route 6
3,4-Difluoro-l-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.